molecular formula C17H24N4O B2687656 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2034536-93-9

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B2687656
CAS No.: 2034536-93-9
M. Wt: 300.406
InChI Key: BZKQPLFNPJXDTC-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a synthetically versatile 5,6,7,8-tetrahydroquinazoline core. This scaffold is recognized as a privileged structure in the development of pharmacologically active agents, with documented scientific interest in its inhibitory activity against various biological targets. Derivatives of 5,6,7,8-tetrahydroquinazoline have been investigated for their high binding affinity toward several essential enzymes of Mycobacterium tuberculosis , such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1), suggesting potential as a scaffold for novel antitubercular agents . Furthermore, molecular docking studies indicate that this compound class may also exhibit significant inhibition activity against β-glucosidase, positioning it as a candidate for research in metabolic diseases like diabetes . The structural motif of a piperidine ring substituted with a cyclopropanecarboxamide group, as present in this molecule, is commonly employed in drug design to fine-tune properties such as potency, selectivity, and metabolic stability. This product is intended for research purposes such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQPLFNPJXDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with piperidine and cyclopropanecarboxylic acid. One common method involves the use of α-aminoamidines as reagents, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired tetrahydroquinazoline derivatives . The reaction is characterized by excellent yields and easy workup, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity toward FAD-containing oxidoreductase DprE1 (Mt DprE1), making it a promising candidate for antitubercular drug development.

Comparison with Similar Compounds

Tozasertib (Antineoplastic Agent)

Structure: Tozasertib (CAS-639089-54-6) features a cyclopropanecarboxamide group linked to a pyrimidin-2-ylthio-phenyl scaffold substituted with 4-methylpiperazinyl and 5-methyl-1H-pyrazol-3-ylamino groups . Key Differences:

  • Core Heterocycle : Tozasertib uses a pyrimidine-thio-phenyl core, whereas the target compound employs a tetrahydroquinazoline-piperidine hybrid.
  • Pharmacological Target : Tozasertib is an antineoplastic agent, likely targeting kinases involved in cell cycle regulation. The tetrahydroquinazoline in the target compound may confer distinct kinase selectivity.
  • Substituents : The absence of sulfur-linked aromatic systems in the target compound suggests differences in bioavailability and target engagement.

Table 1: Structural and Functional Comparison with Tozasertib

Feature Target Compound Tozasertib
Core Structure Tetrahydroquinazoline-piperidine Pyrimidine-thio-phenyl
Cyclopropane Group Present (carboxamide) Present (carboxamide)
Therapeutic Area Potential kinase inhibition (inferred) Antineoplastic
Key Substituents Tetrahydroquinazolin-4-yl 4-Methylpiperazinyl, pyrazolylamino

Cyclopropylfentanyl (Opioid Analogue)

Structure : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide and piperidine components but incorporates a phenylethyl-piperidine motif characteristic of opioid receptor ligands .
Key Differences :

  • Piperidine Substitution : The target compound substitutes the piperidine with a tetrahydroquinazolin-4-yl group instead of a phenylethyl chain, likely abolishing opioid receptor affinity.
  • Pharmacological Profile: Cyclopropylfentanyl binds μ-opioid receptors, while the tetrahydroquinazoline moiety in the target compound suggests non-opioid mechanisms, possibly CNS or kinase-related.

Table 2: Structural and Functional Comparison with Cyclopropylfentanyl

Feature Target Compound Cyclopropylfentanyl
Piperidine Substituent Tetrahydroquinazolin-4-yl 2-Phenylethyl
Cyclopropane Group Present (carboxamide) Present (carboxamide)
Therapeutic Area Potential CNS/kinase targets (inferred) Opioid receptor agonist
Aromatic Groups Tetrahydroquinazoline Phenyl, phenylethyl

Goxalapladib (Atherosclerosis Treatment)

Structure : Goxalapladib (CAS-412950-27-7) contains a 1,8-naphthyridine core, a 2-methoxyethyl-piperidinyl group, and a trifluoromethyl-biphenylmethyl substituent .
Key Differences :

  • Core Heterocycle : The target compound’s tetrahydroquinazoline contrasts with Goxalapladib’s 1,8-naphthyridine, which is associated with phospholipase A2 inhibition.
  • Functional Groups : Goxalapladib’s trifluoromethyl-biphenyl and methoxyethyl groups are absent in the target compound, suggesting divergent pharmacokinetic profiles.

Table 3: Structural and Functional Comparison with Goxalapladib

Feature Target Compound Goxalapladib
Core Structure Tetrahydroquinazoline-piperidine 1,8-Naphthyridine
Cyclopropane Group Present (carboxamide) Absent
Therapeutic Area Kinase/CNS (inferred) Atherosclerosis (phospholipase inhibitor)
Key Substituents None beyond core Trifluoromethyl-biphenyl, methoxyethyl

Discussion of Structural Determinants

  • Piperidine Substitution: The tetrahydroquinazolin-4-yl group distinguishes the target compound from analogs, likely directing it toward non-opioid targets (e.g., kinases or CNS receptors).
  • Therapeutic Implications : Structural variations correlate with divergent applications—antineoplastic (Tozasertib), opioid (Cyclopropylfentanyl), and atherosclerosis (Goxalapladib)—highlighting the importance of core heterocycles and substituents.

Biological Activity

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural framework that combines a tetrahydroquinazoline moiety with a piperidine ring and a cyclopropanecarboxamide group, which may contribute to its diverse biological effects.

Molecular Formula and Properties

  • Molecular Formula : C₁₆H₁₈N₄O
  • Molecular Weight : Approximately 286.35 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data not available.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of tetrahydroquinazolines can inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve the inhibition of key enzymes necessary for microbial survival, such as dihydrofolate reductase and pantothenate kinase .

Anticonvulsant Activity

In related studies, compounds with similar structural motifs have been evaluated for their anticonvulsant properties. For instance, piperidine derivatives have been tested against maximal electroshock seizure (MES) models in animal studies, demonstrating promising anticonvulsant effects without significant neurotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine and quinazoline rings can enhance anticonvulsant efficacy.

Potential for Neurological Applications

This compound may also interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for neurological disorders. Preliminary findings suggest that this compound could modulate signaling pathways associated with neuroprotection and neurodegeneration.

Study on Antimicrobial Efficacy

A study conducted on various tetrahydroquinazoline derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the cyclopropane moiety could enhance antibacterial potency. Specific derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Evaluation of Anticonvulsant Activity

In a controlled experiment using male Wistar rats, several derivatives were tested for anticonvulsant activity using the MES model. The results showed that certain modifications led to a significant increase in seizure threshold compared to standard treatments like phenytoin. The most potent compounds were identified as having minimal side effects at therapeutic doses .

Neuroprotective Effects

Research has suggested that some derivatives of this compound may possess neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Q. What strategies ensure robust data management and reproducibility in SAR studies?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track synthetic protocols and raw data .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via metadata tagging and public repositories (e.g., PubChem) .

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